4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-
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Overview
Description
4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridinone core, an amino-pyrimidinyl group, and a fluoroethyl substituent. Its stereochemistry is defined by the (7S) configuration, contributing to its specific biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo-pyridinone core, followed by the introduction of the amino-pyrimidinyl group and the fluoroethyl substituent. Key steps include:
Cyclization Reactions: Formation of the pyrrolo-pyridinone core through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the amino-pyrimidinyl group via nucleophilic substitution reactions.
Fluorination: Incorporation of the fluoroethyl group using fluorinating agents under specific conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, scaled up to meet production demands. This includes the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the amino-pyrimidinyl moiety play crucial roles in binding to these targets, modulating their activity. The compound’s stereochemistry (7S) is essential for its specific interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrrolo[3,2-c]pyridin-4-one derivatives: Compounds with similar core structures but different substituents.
Amino-pyrimidinyl compounds: Molecules with the amino-pyrimidinyl group but different core structures.
Fluoroethyl-substituted compounds: Compounds with the fluoroethyl group attached to various cores.
Uniqueness
What sets 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)- apart is its combination of the pyrrolo-pyridinone core, the amino-pyrimidinyl group, and the fluoroethyl substituent, along with its specific stereochemistry. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14FN5O |
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Molecular Weight |
275.28 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H14FN5O/c14-3-1-7-6-17-12(20)8-5-10(18-11(7)8)9-2-4-16-13(15)19-9/h2,4-5,7,18H,1,3,6H2,(H,17,20)(H2,15,16,19) |
InChI Key |
LCBAQTCTQXHTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N1)CCF |
Origin of Product |
United States |
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